Topic: Synthesis and Characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate
Topic: Synthesis and Characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate, a key heterocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can replicate, troubleshoot, and adapt these methods with a deep understanding of the core chemical principles.
Strategic Importance and Overview
Ethyl 4-amino-1H-imidazole-2-carboxylate is a highly functionalized imidazole derivative. The imidazole core is a ubiquitous structural motif in pharmaceuticals and biological systems. The presence of an amino group at the C4 position and a carboxylate ester at the C2 position makes this molecule a versatile synthon for constructing more complex molecules, particularly in the development of purine analogs, kinase inhibitors, and other therapeutic agents. This guide details a reliable synthetic pathway and a multi-faceted characterization strategy to ensure the unequivocal identification and purity assessment of the final compound.
Synthesis Strategy and Protocol
The synthesis of substituted imidazoles can be approached through various strategies. A robust and frequently employed method involves the cyclization of appropriately functionalized acyclic precursors. For the target molecule, a logical approach is the condensation and cyclization of ethyl 2-amino-2-cyanoacetate with formamidine acetate. This method is advantageous due to the commercial availability of starting materials and the straightforward nature of the transformation.
Synthetic Workflow Visualization
The overall synthetic process is outlined below, from starting materials to the purified final product.
Caption: Synthetic workflow for Ethyl 4-amino-1H-imidazole-2-carboxylate.
Detailed Experimental Protocol
This protocol is designed to be self-validating, where successful synthesis is confirmed by the comprehensive characterization methods outlined in the next section.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (Intermediate)
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Rationale: The initial step involves the reduction of the oxime group of Ethyl 2-cyano-2-(hydroxyimino)acetate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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To a solution of Ethyl 2-cyano-2-(hydroxyimino)acetate (14.2 g, 0.1 mol) in ethanol (200 mL) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g).
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Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
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Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the uptake of hydrogen.
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Upon completion (monitored by TLC), carefully depressurize the vessel and filter the mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with ethanol (50 mL).
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Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-2-cyanoacetate as an oil, which is used in the next step without further purification.
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Step 2: Cyclization to Ethyl 4-amino-1H-imidazole-2-carboxylate
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Rationale: This key step involves the condensation of the newly formed amine intermediate with formamidine acetate. The formamidine provides the C2 carbon and the associated nitrogen atom required to form the imidazole ring. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent aromatization.
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Procedure:
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Dissolve the crude Ethyl 2-amino-2-cyanoacetate (from the previous step, ~0.1 mol) and formamidine acetate (10.4 g, 0.1 mol) in absolute ethanol (150 mL).
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Reflux the mixture for 8-10 hours. The progress of the reaction should be monitored by TLC.
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After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
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Concentrate the solvent under reduced pressure to obtain a solid residue.
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Triturate the residue with diethyl ether (100 mL) to remove soluble impurities.
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Collect the solid by filtration.
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Step 3: Purification
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Rationale: Recrystallization is employed to purify the crude product, removing any unreacted starting materials or side products. The choice of solvent is critical for obtaining high-purity crystals.
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Procedure:
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Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.
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Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Expected Yield: 60-70%.
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Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods must be employed.
Characterization Workflow Visualization
The logical flow for analyzing the synthesized product is depicted below.
Caption: Logical workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from various analytical techniques. These values are predictive and based on established principles of spectroscopy for similar structures.[1][2][3]
| Technique | Parameter | Expected Result & Justification |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (s, 1H): Imidazole C5-H proton. ~5.5 ppm (br s, 2H): C4-NH₂ protons; broad due to exchange. ~4.2 ppm (q, 2H): O-CH₂ of ethyl ester. ~1.3 ppm (t, 3H): CH₃ of ethyl ester. ~11.0 ppm (br s, 1H): Imidazole N-H proton. |
| ¹³C NMR | Chemical Shift (δ) | ~162 ppm: Ester carbonyl (C=O). ~145 ppm: Imidazole C4 (attached to NH₂). ~140 ppm: Imidazole C2 (attached to ester). ~115 ppm: Imidazole C5. ~61 ppm: O-CH₂ of ethyl ester. ~14 ppm: CH₃ of ethyl ester. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹: N-H stretching (amine and imidazole NH). ~1710 cm⁻¹: C=O stretching (ester). 1640-1580 cm⁻¹: C=N and C=C stretching (imidazole ring). ~1620 cm⁻¹: N-H bending (amine). |
| Mass Spec. (ESI+) | m/z | 170.0924 [M+H]⁺: The protonated molecular ion. The theoretical exact mass for C₇H₁₁N₃O₂ is 169.0851 g/mol .[4][5] |
| HPLC | Purity | >98%: Using a C18 column with a mobile phase of acetonitrile/water gradient and UV detection at ~254 nm. |
Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR): Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which allows for the observation of exchangeable protons (NH and NH₂). Tetramethylsilane (TMS) should be used as an internal standard.
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Infrared (IR) Spectroscopy: Analysis is typically performed using KBr pellets or as a thin film on a salt plate to identify the key functional groups present in the molecule.
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Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for this polar molecule, providing a soft ionization that typically results in a strong signal for the protonated molecular ion [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is recommended. A gradient elution starting from a high aqueous composition (e.g., 95% water with 0.1% formic acid) to a high organic composition (e.g., 95% acetonitrile with 0.1% formic acid) over 15-20 minutes will provide good resolution and a reliable assessment of purity.
Safety, Handling, and Storage
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Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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Handling: Imidazole derivatives and their precursors should be handled with care, avoiding inhalation, ingestion, and skin contact.
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Storage: The final product, Ethyl 4-amino-1H-imidazole-2-carboxylate, should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. The causality-driven protocol, combined with a comprehensive characterization strategy, provides researchers with the necessary tools to produce and validate this important chemical intermediate with a high degree of confidence. Adherence to these methodologies will ensure the quality and integrity of the material for its subsequent applications in pharmaceutical research and development.
References
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PubChem. Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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PubChemLite. Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. PubChemLite. [Link]
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PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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Molbase. ethyl 4-methyl-1H-imidazole-2-carboxylate. Molbase. [Link]
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Shabalin, D. A., & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. [Link]
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Yahyazadeh, A., & Haghi, M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
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Medium. Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. Medium. [Link]
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Al-Hourani, B. J., et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Center for Biotechnology Information. [Link]
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